POtassium (4-trifluoromethylphenyl)dimethylsilanolate
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Overview
Description
Potassium (4-trifluoromethylphenyl)dimethylsilanolate: is a chemical compound with the empirical formula C9H10F3KOSi and a molecular weight of 258.35 g/mol . It is commonly used as a cross-coupling reagent in organic synthesis, particularly in the formation of polysubstituted biaryls .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium (4-trifluoromethylphenyl)dimethylsilanolate can be synthesized through the reaction of 4-trifluoromethylphenyl dimethylsilanol with potassium hydroxide . The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar steps as the laboratory preparation, with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Potassium (4-trifluoromethylphenyl)dimethylsilanolate primarily undergoes cross-coupling reactions with aromatic bromides and chlorides . These reactions are facilitated by the presence of a palladium catalyst and typically occur under mild conditions .
Common Reagents and Conditions:
Reagents: Aromatic bromides, chlorides, and palladium catalysts.
Conditions: Mild temperatures, inert atmosphere, and organic solvents like THF.
Major Products: The major products formed from these reactions are polysubstituted biaryls , which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: Potassium (4-trifluoromethylphenyl)dimethylsilanolate is extensively used in organic synthesis for the formation of complex aromatic compounds .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent are often explored for their biological activities and potential therapeutic uses .
Industry: In the industrial sector, this compound is valuable for the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism by which potassium (4-trifluoromethylphenyl)dimethylsilanolate exerts its effects involves the activation of the silicon-oxygen bond . This activation facilitates the transfer of the trifluoromethylphenyl group to the aromatic halide, resulting in the formation of the desired biaryl product . The palladium catalyst plays a crucial role in this process by stabilizing the intermediate species and promoting the coupling reaction .
Comparison with Similar Compounds
- Potassium (4-methylphenyl)dimethylsilanolate
- Potassium (4-chlorophenyl)dimethylsilanolate
- Potassium (4-bromophenyl)dimethylsilanolate
Uniqueness: Potassium (4-trifluoromethylphenyl)dimethylsilanolate is unique due to the presence of the trifluoromethyl group , which imparts distinct electronic properties and reactivity compared to its analogs . This makes it particularly useful in the synthesis of compounds with enhanced stability and biological activity .
Properties
IUPAC Name |
potassium;dimethyl-oxido-[4-(trifluoromethyl)phenyl]silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3OSi.K/c1-14(2,13)8-5-3-7(4-6-8)9(10,11)12;/h3-6H,1-2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEPXPYUDVUIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C(F)(F)F)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3KOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920015-51-6 |
Source
|
Record name | 920015-51-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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